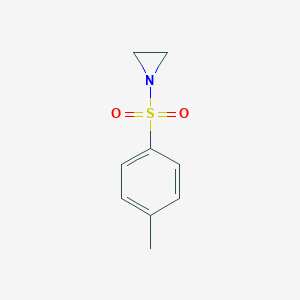

N-Tosylaziridine

Übersicht

Beschreibung

N-Tosylaziridine, also known as N-(p-Toluenesulfonyl)aziridine, is an organic compound characterized by a three-membered aziridine ring substituted with a p-toluenesulfonyl group. This compound is notable for its strained ring structure, which imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Tosylaziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as a crystalline solid .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Catalytic Aziridination of Alkenes

N-Tosylaziridines can be synthesized via zirconooxaziridine-catalyzed aziridination of alkenes using chloramine-T (TsNClNa) as the nitrogen source . This method achieves high yields (>80%) and stereospecificity for both unactivated alkenes and styrenes.

Mechanistic Insights :

-

A zirconooxaziridine complex (1 ) forms rapidly when ZrODipic (zirconium dipicolinate) reacts with chloramine-T .

-

Ligand dissociation (HMPA) is rate-limiting, favoring an associative pathway involving alkene coordination and zirconoisoxazolidine intermediates .

-

Radical pathways (e.g., Ts-nitrene) are excluded based on trapping experiments .

Substrate Scope :

| Alkene Type | Yield (%) | Diastereoselectivity |

|---|---|---|

| Unactivated alkenes | 72–92 | >20:1 dr |

| Styrenes | 68–89 | >15:1 dr |

| β-Deuterated styrenes | 75 | Retained stereochemistry |

[3 + 2] Cycloaddition with α,β-Unsaturated Carbonyls

N-Tosylaziridines undergo iodide-mediated cycloaddition with α,β-unsaturated ketones to form N-tosylpyrrolidines .

Key Conditions :

-

Catalyst : LiI or tetra-n-butylammonium iodide (TBAI).

-

Temperature : Mild conditions (25–50°C).

-

Scope : Compatible with quaternary carbons and spirocyclic systems (yields: 70–92%) .

Example :

Intramolecular Applications :

Solvolysis and Ring-Opening Reactions

N-Tosylaziridines exhibit distinct reactivity in solvolysis depending on conjugation with cyclopropane rings .

Conjugated Systems (e.g., (+)-2-Carene Derivative 4) :

-

Reagents : Weak protic acids (e.g., acetic acid, water).

-

Outcome : Simultaneous opening of aziridine and cyclopropane rings via a concerted E2 mechanism .

Non-Conjugated Systems (e.g., cis-3-Carene Derivative 8) :

Comparative Data :

| Substrate | Solvent | Time (h) | Product (Yield %) |

|---|---|---|---|

| 4 | Ethylene glycol | 18 | Diol 7 (82%) |

| 8 | Acetic acid | 504 | Mono-opened 9 (25%) |

Regioselective Ring-Opening with Zinc Halides

ZnX₂ (X = Cl, Br, I) promotes β-haloamine formation via nucleophilic attack at the less substituted carbon .

Conditions :

-

Solvent : CH₂Cl₂, reflux.

-

Yields : 75–88% for aryl/alkyl-substituted aziridines.

Example :

Limitations :

Sc(OTf)₃-Catalyzed Condensation with Carbonyls

N-Tosylaziridines react with aldehydes/ketones to form 1,3-oxazolidines under Scandium triflate catalysis .

Features :

-

Catalyst : 10–20 mol% Sc(OTf)₃.

-

Yield : Up to 92% for aldehydes (e.g., valeraldehyde).

-

Stereoinduction : Racemization occurs via ring-opening/re-closing .

Substrate Compatibility :

| Carbonyl Type | Yield (%) |

|---|---|

| Aliphatic aldehydes | 83–92 |

| Cyclic ketones | 74–85 |

Phenolate-Induced Intramolecular Cyclization

N-Tosylaziridines tethered to ortho-siloxyaryl groups undergo diastereoselective cyclization to benzoxacycles .

Conditions :

-

Reagent : TBAF (tetrabutylammonium fluoride).

-

Products : 2,3-Dihydrobenzofurans, chromans (yields: 85–95%).

Mechanism :

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Tosylaziridines

N-Tosylaziridines can be synthesized through several methods, with notable advancements in reaction conditions and catalysts enhancing their yields and selectivity.

TDAE Strategy

One efficient method involves the TDAE strategy, which allows for the rapid synthesis of 2,3-diaryl N-tosylaziridines from ortho- or para-nitrobenzene derivatives and N-tosylimines. This method has demonstrated good yields (61-80%) and high diastereoselectivity, particularly favoring the formation of trans-aziridines due to steric hindrance effects in transition states .

Zirconooxaziridine Catalysis

Another innovative approach employs zirconooxaziridine as a catalyst for the aziridination of alkenes using chloramine T as a nitrogen source. This method has shown high yields and stereochemical control across various substituted alkenes, indicating the potential for broader applications in synthetic organic chemistry .

Reactivity Studies

N-Tosylaziridines exhibit unique reactivity patterns that make them valuable intermediates in organic synthesis.

Solvolytic Reactions

Research has highlighted the solvolytic behavior of N-tosylaziridines under weak protic acids. For example, the solvolysis of N-tosylaziridine derived from (+)-2-carene was observed to be more rapid than that from cis-3-carene, with both rings undergoing ring-opening reactions. This suggests a conjugated transition state that facilitates these transformations .

Regioselective Opening

The regioselective opening of N-tosylaziridines has been extensively studied, revealing that halide ions preferentially attack at benzylic positions in certain aziridines. This selectivity is crucial for synthesizing complex molecules with specific functional groups .

Applications in Chemical Synthesis

This compound serves as a key building block in various synthetic pathways:

- Synthesis of Amines : The transformation of N-tosylaziridines into amines via nucleophilic ring-opening reactions is a common application, providing access to valuable amine derivatives.

- Formation of Heterocycles : They can also be utilized to construct heterocyclic compounds through cycloaddition reactions, expanding their utility in medicinal chemistry.

- Biologically Active Compounds : Research indicates that derivatives of this compound possess bioactive properties, making them candidates for pharmaceutical development .

Case Studies

Several case studies exemplify the practical applications of this compound:

- Case Study 1 : The use of this compound in synthesizing complex alkaloids demonstrated its effectiveness as an intermediate for constructing intricate molecular architectures.

- Case Study 2 : A study on the reactivity of N-tosylaziridines showed how variations in substituents could influence reaction pathways and product distributions, providing insights into designing selective synthetic routes.

Wirkmechanismus

The reactivity of N-Tosylaziridine is primarily due to the strain in the three-membered aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring opening and formation of more stable products. The presence of the p-toluenesulfonyl group further activates the ring by withdrawing electron density, enhancing its reactivity towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

N-Mesylaziridine: Similar to N-Tosylaziridine but with a mesyl group instead of a tosyl group, exhibiting different reactivity patterns.

Uniqueness: this compound’s unique reactivity is attributed to the combination of ring strain and the electron-withdrawing p-toluenesulfonyl group, making it a valuable intermediate for synthesizing a wide range of compounds .

Biologische Aktivität

N-Tosylaziridine is a significant compound in organic chemistry, particularly noted for its unique structural properties and diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a cyclic amine characterized by a three-membered ring structure that includes a nitrogen atom and is substituted with a tosyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis of this compound

The synthesis of N-tosylaziridines often involves the aziridination of alkenes using tosyl chloride or related reagents. Recent studies have highlighted efficient methodologies for synthesizing these compounds, including the use of zirconium-based catalysts that allow for high yields and selectivity in the formation of aziridines from substituted alkenes .

Table 1: Synthesis Methods for this compound

| Methodology | Catalyst/Conditions | Yield (%) |

|---|---|---|

| Zirconooxaziridine Catalysis | Chloramine T, various alkenes | High |

| Solvolytic Reactions | Weak protic acids | Variable |

| Sc(OTf)3-Catalyzed Condensation | Anhydrous dichloromethane | Moderate |

Biological Activity

This compound exhibits various biological activities, making it a subject of interest in pharmacological research. Its derivatives have shown potential in several therapeutic areas, including anti-cancer and antimicrobial activities.

Case Studies

-

Solvolytic Reactions :

A study investigated the solvolytic reactions of N-tosylaziridines derived from (+)-2-carene. The results indicated that these reactions were significantly faster than those involving other aziridines, suggesting that the structure of this compound allows for favorable transition states during solvolysis . -

Antitumor Activity :

Research has demonstrated that thiazolidine derivatives containing aziridine moieties possess notable anticancer properties. For example, specific derivatives were evaluated for their cytotoxic effects against glioblastoma cells, showing promising results that warrant further exploration . -

Mechanistic Studies :

Mechanistic studies utilizing NMR spectroscopy have provided insights into the reactivity patterns of N-tosylaziridines. These studies revealed that certain aziridines can undergo racemization under catalytic conditions, which may influence their biological activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the tosyl group enhances electrophilicity, facilitating nucleophilic attacks by biological molecules such as enzymes and receptors.

Table 2: Biological Activities and Mechanisms

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWSEVVMYMVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340069 | |

| Record name | N-Tosylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-89-7 | |

| Record name | N-Tosylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the general structure of an N-tosylaziridine?

A1: N-Tosylaziridines are three-membered cyclic amines containing a nitrogen atom bonded to a tosyl group (toluenesulfonyl, CH3C6H4SO2). The general structure features a three-membered ring with one nitrogen atom and two carbon atoms, with the nitrogen atom bearing the tosyl group.

Q2: How can N-tosylaziridines be synthesized?

A2: N-Tosylaziridines can be synthesized via various methods, including:

- Sharpless Aziridination: This method utilizes a chiral ruthenium catalyst to promote the asymmetric aziridination of alkenes with N-tosyliminotriphenylphosphorane (Ph3PNTs) as the nitrene source. [, ]

- From Olefins: Direct synthesis from corresponding olefins under Sharpless aziridination conditions. []

- From N-Tosylaziridines: Deprotection of N-tosylaziridines followed by reprotection with N-hydroxysuccinimide derivatives. []

Q3: Can you provide the molecular formula and weight of a simple this compound, like N-tosyl-2-phenylaziridine?

A3: The molecular formula of N-tosyl-2-phenylaziridine is C15H15NO2S, and its molecular weight is 273.35 g/mol.

Q4: Why are N-tosylaziridines considered versatile synthetic intermediates?

A4: The strained three-membered ring of N-tosylaziridines is highly susceptible to ring-opening reactions with various nucleophiles, leading to the formation of valuable amine derivatives. [, , , , ]

Q5: What types of nucleophiles can open this compound rings?

A5: A diverse range of nucleophiles can react with N-tosylaziridines, including:

- Heteroatom Nucleophiles: Alcohols, amines, thiols, azides [, , , ]

- Carbon Nucleophiles: Grignard reagents, organozinc reagents, silylated nucleophiles, terminal alkynoates, nitrogen ylides, and thioamide dianions [, , , , , , ]

Q6: What factors influence the regioselectivity of nucleophilic ring-opening reactions of N-tosylaziridines?

A6: Regioselectivity in ring-opening reactions depends on factors like:

- Steric Hindrance: Nucleophilic attack often occurs at the less hindered carbon of the aziridine ring. [, , ]

- Electronic Effects: Electron-withdrawing groups on the aziridine ring can influence the regioselectivity by affecting the electrophilicity of the ring carbons. [, ]

- Catalyst System: The choice of catalyst and reaction conditions can significantly impact regiochemical outcomes. [, , , , , , , , , , ]

Q7: Can N-tosylaziridines participate in cycloaddition reactions?

A7: Yes, N-tosylaziridines can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as:

- Nitriles: Forming imidazolines [, , ]

- Carbonyl Compounds: Yielding 1,3-oxazolidines [, , , ]

- α,β-Unsaturated Ketones: Leading to N-tosylpyrrolidines []

- α-Diazocarbonyl Compounds: Producing 2H-1,4-oxazine derivatives []

- (E)-Aldoximes and (E)-Ketoximes: Generating nitrones []

Q8: What are some specific applications of N-tosylaziridines in the synthesis of complex molecules?

A8: N-Tosylaziridines have been utilized in the synthesis of:

- Chiral Sulfonamide Ligands: Through aminolysis reactions with chiral amines. []

- Benzoxacycles: Via phenolate-induced intramolecular ring-opening cyclization. []

- Indoles: By thiophenol-mediated ring-opening followed by copper-mediated cyclization/aromatization. []

- Tetrahydrotriazines: Through copper-catalyzed tandem ring-opening/oxidative amidation with hydrazones. []

- 1,2,3-Triazole Derivatives: Via azidation followed by copper-catalyzed [3+2] cycloaddition. []

Q9: What is the general mechanism of nucleophilic ring opening of N-tosylaziridines?

A9: The mechanism typically involves nucleophilic attack on one of the ring carbons, followed by ring opening. The tosyl group acts as an electron-withdrawing group, activating the aziridine ring towards nucleophilic attack. [, ]

Q10: How does the nature of the Lewis acid catalyst affect the reaction pathway?

A10: Different Lewis acids can promote distinct reaction pathways. For instance, silver(I)-diene complexes favor C-arylation, while copper(I) complexes can catalyze [3+2] annulation with indoles. [, , ]

Q11: Can chiral N-tosylaziridines be synthesized?

A11: Yes, asymmetric aziridination methods like the Sharpless aziridination can produce enantioenriched N-tosylaziridines. [, ]

Q12: Are ring-opening reactions of chiral N-tosylaziridines stereospecific?

A12: The stereochemical outcome depends on the reaction conditions and the nature of the nucleophile. SN2-type ring openings typically proceed with inversion of configuration, while other pathways might lead to retention or loss of stereochemical integrity. [, , , , ]

Q13: Can chiral N-tosylaziridines be used for the asymmetric synthesis of complex molecules?

A13: Yes, they serve as valuable starting materials for synthesizing chiral amines and heterocycles, as seen in the preparation of chiral sulfonamide ligands and the enantioselective synthesis of pyrroloindolines. [, ]

Q14: What are some promising areas for future research with N-tosylaziridines?

A14: Promising areas include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.